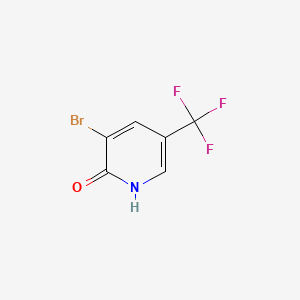

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Description

3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 76041-73-1) is a halogenated pyridine derivative characterized by a bromine atom at position 3 and a trifluoromethyl group at position 5 on the pyridine ring. Its molecular formula is C₆H₃BrF₃NO, with a molecular weight of 241.99 g/mol . The compound exists as a yellow to white solid, synthesized via substitution reactions, as described in a protocol where brominated intermediates react under reflux conditions followed by purification via filtration .

Key spectral data includes ¹H NMR (400 MHz, CDCl₃): δ 7.86 (d, 1H), 8.02 (d, 1H), and 13.17 (br, 1H), confirming the hydroxyl and aromatic proton environments . Its SMILES notation (C1=C(C(=O)NC=C1C(F)(F)F)Br) highlights the keto-enol tautomerism typical of 2-hydroxypyridines . The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic scaffolds .

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHKLLYQUQPOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542095 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-73-1 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Procedure

Reagents :

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- Bromine (Br₂)

- Sodium acetate (NaOAc)

- Glacial acetic acid (AcOH)

Typical Protocol :

- A mixture of 2-hydroxy-5-(trifluoromethyl)pyridine (1 equiv) and sodium acetate (1.05 equiv) in glacial acetic acid is stirred at room temperature.

- Bromine (1.05 equiv) is added dropwise, resulting in a color change to brown.

- The reaction is heated to 80°C for 2.5 hours, cooled, and neutralized with saturated NaHCO₃.

- The product is extracted with ethyl acetate (EtOAc), dried over MgSO₄, and concentrated to yield a white solid.

Key Data

| Yield | Temperature | Time | Key Reagents | Reference |

|---|---|---|---|---|

| 98.7% | 80°C | 2.5 h | Br₂, NaOAc, AcOH | |

| 99.8% | 80°C | 2.5 h | Br₂, NaOAc, AcOH |

Characterization :

Advantages and Limitations

- Advantages : High yields (>98%), straightforward workup, and scalability.

- Limitations : Requires handling toxic bromine and acidic conditions, which may limit compatibility with sensitive substrates.

Alternative Method Using N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

For substrates incompatible with Br₂, N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative. This method avoids gaseous bromine and operates under neutral conditions.

Reaction Conditions and Procedure

Reagents :

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- N-Bromosuccinimide (NBS)

- Dimethylformamide (DMF)

Typical Protocol :

Advantages and Limitations

- Advantages : Avoids hazardous bromine; suitable for acid-sensitive reactions.

- Limitations : Lower yield (85%) compared to Br₂ method; requires purification via filtration and drying.

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Br₂/NaOAc/AcOH | NBS/DMF |

|---|---|---|

| Yield | 98–99.8% | 85% |

| Reaction Time | 2.5 h | 2 h |

| Conditions | Acidic, 80°C | Neutral, RT |

| Scalability | High | Moderate |

| Safety Considerations | Toxic Br₂ handling | Safer reagent |

Critical Insights

- The Br₂/NaOAc/AcOH method is optimal for industrial-scale production due to its high efficiency and yield.

- The NBS/DMF method is preferable for lab-scale synthesis where safety and mild conditions are prioritized.

Optimization and Troubleshooting

Key Considerations for Br₂ Method

Challenges in NBS Method

- Solubility : DMF must be anhydrous to prevent side reactions.

- Byproducts : Trace succinimide derivatives may require column chromatography for removal.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(trifluoromethyl)pyridin-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 3-Bromo-5-(trifluoromethyl)pyridin-2-ol exhibits notable antimicrobial properties. A study conducted on various Pd(II) complexes derived from this compound demonstrated its effectiveness against several bacterial strains. The antimicrobial activity was assessed using standard methods, revealing that the compound could serve as a lead structure for developing new antibiotics .

Potential Anticancer Agent

The compound has also been investigated for its potential anticancer properties. Its structural similarity to other known anticancer agents allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate its mechanism of action .

Agrochemicals

Pesticide Development

this compound is utilized in the synthesis of novel pesticides. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable intermediate in developing agrochemicals that target specific pests while minimizing environmental impact. Studies have indicated that derivatives of this compound show improved efficacy against agricultural pests compared to traditional pesticides .

Material Science

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications. Research indicates that incorporating this compound into polymer matrices can significantly improve their resistance to degradation under harsh conditions .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions of 5-(trifluoromethyl)pyridin-2-ol using bromine or N-bromosuccinimide in suitable solvents like acetic acid or DMF. The reaction conditions are optimized to yield high purity products, often exceeding 98% purity .

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial efficacy of Pd(II) complexes derived from this compound against various pathogens. The findings indicated significant inhibition zones compared to control groups, suggesting its potential as a scaffold for new antimicrobial agents .

Case Study 2: Pesticidal Activity

In agricultural research, derivatives of this compound were tested for their effectiveness against common crop pests. Results demonstrated that these compounds not only increased pest mortality rates but also reduced the need for higher concentrations of active ingredients, highlighting their efficiency and environmental benefits .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Comparisons

Physicochemical and Reactivity Differences

Halogen Substituents (Br vs. Cl vs. I):

- 3-Chloro analog exhibits higher reactivity in cross-coupling reactions due to the smaller atomic size and stronger C–Cl bond polarization .

- 3-Iodo analog is more prone to oxidative degradation but serves as a superior substrate in metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Trifluoromethyl vs. Difluoromethyl:

- The CF₃ group in the target compound enhances metabolic stability and electron-deficient character compared to CHF₂ , which offers moderate electronegativity but improved solubility .

Positional Isomerism (C3 vs. C4 Bromine):

- The 4-bromo isomer shows distinct regioselectivity in nucleophilic aromatic substitutions due to reduced steric hindrance at C4 .

Nitro vs. Bromine Substituents:

- The 3-nitro derivative has a lower pKa (~4.2) than the brominated analog (~6.8), making it more acidic and reactive in deprotonation-driven reactions .

Activité Biologique

3-Bromo-5-(trifluoromethyl)pyridin-2-ol, also known as BrTFMPyOH, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis pathways, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 241.99 g/mol. The compound features a pyridine ring with a bromine atom at the third position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the second position. This unique arrangement contributes to its distinct chemical properties, including lipophilicity and binding affinity to biological targets.

Biological Activity

Research indicates that BrTFMPyOH exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in various therapeutic applications:

- Antiprotozoal Activity : Some derivatives synthesized from BrTFMPyOH have been evaluated for their efficacy against protozoan infections, indicating potential as antiprotozoal agents.

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, which is crucial in drug development. Its structural features allow it to interact effectively with enzyme active sites.

- Potential Drug Development : The trifluoromethyl group enhances the biological activity of compounds by improving their pharmacokinetic properties. This modification has been linked to increased potency in inhibiting various biological pathways .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles under appropriate conditions.

- Functionalization of Pyridine Derivatives : Starting from simpler pyridine compounds, various functional groups can be introduced to yield BrTFMPyOH .

Case Study 1: Antiprotozoal Derivatives

A study focused on synthesizing derivatives from BrTFMPyOH demonstrated their effectiveness against Leishmania species, suggesting that the compound could serve as a scaffold for developing new antiprotozoal therapies.

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on enzymes such as acetylcholinesterase revealed that certain derivatives of BrTFMPyOH exhibited significant inhibitory activity, highlighting their potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Bromo-5-(1,1-difluoroethyl)pyridine | 1108724-32-8 | 0.90 | Contains difluoroethyl substitution |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | 0.83 | Features a chlorine atom at the second position |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 | 0.82 | Contains an amino group instead of hydroxyl |

| (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | 1227563-37-2 | 0.81 | Exhibits methanol substitution |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-ol | 1227494-05-4 | 0.74 | Bromine substitution at the fourth position |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, and how can purity be optimized?

- Methodology : A common approach involves halogenation of pyridine precursors. For example, reacting 3-Bromo-5-(trifluoromethyl)aniline with carbon disulfide and 1,4-diazabicyclo[2.2.2]octane (DABC) in toluene at room temperature yields the product after 8 hours, achieving 40% yield after filtration and vacuum drying. Recrystallization in ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) enhances purity . Alternative methods may use directed ortho-metalation for regioselective bromination .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : The hydroxyl proton appears as a singlet at δ 10.5–11.0 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm.

- ¹⁹F NMR : The trifluoromethyl group shows a distinct triplet near δ -60 ppm due to coupling with adjacent protons.

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 246 (C₆H₃BrF₃NO⁺). High-resolution MS confirms the molecular formula .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the bromine site, facilitating palladium-catalyzed couplings. Optimize with Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor by TLC for byproduct formation (e.g., debromination) .

Q. What computational methods predict regioselectivity in further functionalization (e.g., amination or alkylation)?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The C-3 bromine atom exhibits higher electrophilicity than C-5 due to resonance stabilization from the hydroxyl group. Fukui indices identify nucleophilic attack sites .

Q. How can contradictions in reported reaction yields (e.g., 40% vs. literature claims of 60%) be resolved?

- Methodology : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For example, replacing toluene with DMF increases solubility of intermediates, potentially improving yields. Kinetic studies (e.g., in situ IR) track intermediate formation .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodology : The bromine serves as a handle for derivatization into diarylthioureas or heterocycles targeting kinases (e.g., VEGFR-2). Biological assays (e.g., IC₅₀ determination via ELISA) validate inhibitory activity. Compare with analogs lacking the trifluoromethyl group to assess its impact on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.